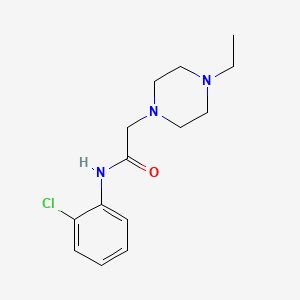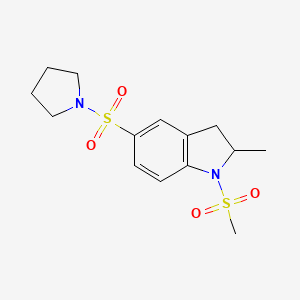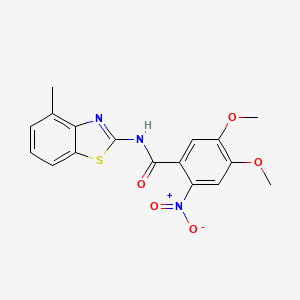
pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate, commonly known as PTIO, is a nitric oxide (NO) scavenger. It is a widely used compound in scientific research due to its ability to inhibit the effects of NO. NO is an important signaling molecule in the body, but excessive production of NO can lead to various pathological conditions. PTIO has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
PTIO works by scavenging pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate and forming a stable nitroxide radical. This prevents pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate from reacting with other molecules in the body, which can lead to oxidative damage and inflammation. PTIO has a high affinity for pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate, which makes it an effective scavenger. The nitroxide radical formed by PTIO can be detected through electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
PTIO has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate-mediated vasodilation and platelet aggregation. PTIO has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, PTIO has been shown to reduce oxidative stress and inflammation in various tissues.
実験室実験の利点と制限
PTIO has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high affinity for pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate, which makes it an effective scavenger. PTIO can be used in various experimental systems, such as cell cultures, animal models, and human studies. However, PTIO also has some limitations. It can react with other molecules in the body, which can lead to the formation of other reactive species. PTIO can also interfere with other signaling pathways in the body, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on PTIO. One direction is to study the role of PTIO in mitochondrial function and oxidative stress. Another direction is to investigate the potential therapeutic applications of PTIO in various diseases, such as cardiovascular diseases, cancer, and neurodegenerative disorders. Furthermore, the development of new pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate scavengers with improved properties, such as increased selectivity and potency, is an important area of research.
合成法
PTIO can be synthesized through various methods, such as the reaction of pentyl isocyanate with 3-nitrobenzoic acid in the presence of a catalyst. Another method involves the reaction of 3-nitrobenzoyl chloride with pentylamine in the presence of a base. The purity of the synthesized PTIO can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC).
科学的研究の応用
PTIO is widely used in scientific research to study the role of pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate in various physiological and pathological conditions. It is used as a pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate scavenger to inhibit the effects of pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate in vitro and in vivo. PTIO has been used to study the role of pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate in cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders. It has also been used to study the effects of pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate on mitochondrial respiration and oxidative stress.
特性
IUPAC Name |
pentyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-2-3-4-10-28-20(25)13-8-9-16-17(11-13)19(24)21(18(16)23)14-6-5-7-15(12-14)22(26)27/h5-9,11-12H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJQXULTVQFHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pentyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-biphenylyl)methanone](/img/structure/B4878391.png)
![N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4878399.png)
![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4878404.png)

![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4878412.png)

![1-[4-(2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4878431.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878435.png)
![2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile](/img/structure/B4878436.png)
![ethyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4878441.png)
![4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4878465.png)

![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)